molecular formula C17H18O2 B1360532 3-(3-Methoxyphenyl)-2'-methylpropiophenone CAS No. 898774-37-3

3-(3-Methoxyphenyl)-2'-methylpropiophenone

Cat. No. B1360532
CAS RN: 898774-37-3
M. Wt: 254.32 g/mol
InChI Key: FWLRMKBUHKBRDO-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-2'-methylpropiophenone (3-MPMP) is an organic compound belonging to the phenone class of compounds. It is a colorless, crystalline solid that is soluble in most organic solvents and has a molecular weight of 206.3 g/mol. 3-MPMP has a variety of uses, from being used as a reagent in organic synthesis to having potential applications in medicinal chemistry and pharmacology. In

Scientific Research Applications

Palladium-Catalyzed Arylation Reactions

3-(3-Methoxyphenyl)-2'-methylpropiophenone and its derivatives have been studied in palladium-catalyzed arylations. These reactions involve multiple arylation steps via C-C and C-H bond cleavages, leading to the formation of complex organic structures (H. Wakui et al., 2004).

Synthesis of Analgesic Compounds

Derivatives of this compound have been prepared and tested for their analgesic activity. This research contributes to the development of new pain-relieving compounds (E. Occelli et al., 1985).

Steroid Compound Synthesis

The compound has been used in the synthesis of steroid analogs. This includes the creation of bicyclic triketones and enol acetates, which are significant in medicinal chemistry (I. N. Nazarov et al., 1956).

Method Development in Analytical Chemistry

It plays a role in developing analytical methods, such as liquid chromatography with electrochemical detection, aiding in the measurement of compounds like 3-methoxytyramine in biological samples (F. Ponzio et al., 1981).

Organophosphorus Chemistry

Research includes the use of this compound in organophosphorus chemistry, where its derivatives participate in reactions with aromatic dihydroxy compounds (R. Shabana et al., 1994).

Electrophilic Cyclization Studies

The compound has been used in electrophilic cyclization studies, particularly in synthesizing organoselenyl spiro[4,5]trienones, which are important in organic synthesis and potentially pharmaceutical applications (A. Recchi et al., 2020).

Solvent-Free Synthesis Techniques

It's involved in solvent-free synthesis techniques, like the mechanical solvent-free (grinding) synthesis, demonstrating eco-friendly and efficient methods in organic synthesis (L. K. Amole et al., 2019).

properties

IUPAC Name

3-(3-methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-6-3-4-9-16(13)17(18)11-10-14-7-5-8-15(12-14)19-2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLRMKBUHKBRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644210
Record name 3-(3-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898774-37-3
Record name 3-(3-Methoxyphenyl)-1-(2-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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